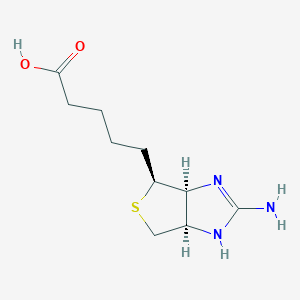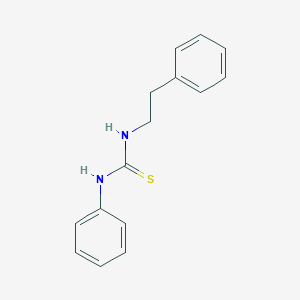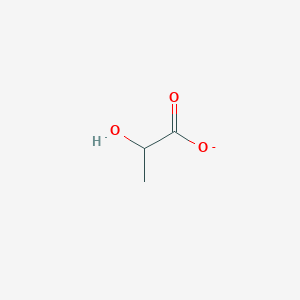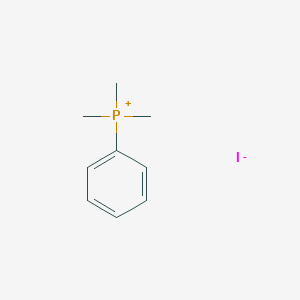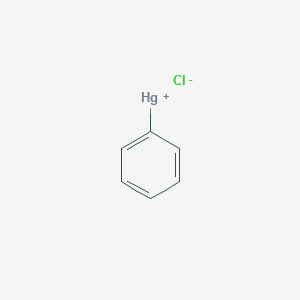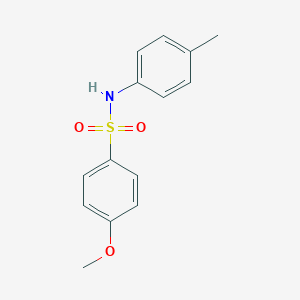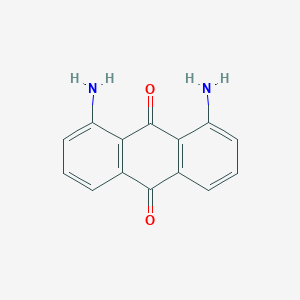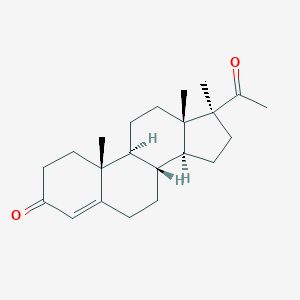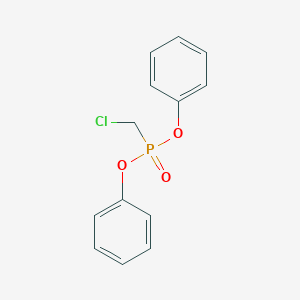
Dilithium-Tetrabromonickelat(II)
Übersicht
Beschreibung
Dilithium tetrabromonickelate(II) solution is a chemical compound with the linear formula Li2NiBr4 . It is a clear dark blue solution that is typically prepared in tetrahydrofuran (THF) . It is used as a catalyst and reagent in various chemical reactions .
Synthesis Analysis
The synthesis of Dilithium tetrabromonickelate(II) involves stirring anhydrous Lithium Bromide (6.96 g, 0.08 mol) and Nickel(II) Bromide (8.72 g, 0.04 mol) in dry THF (95 mL) at 25°C . After 48 hours, the stirring is stopped and undissolved solids are allowed to settle . The resulting clear dark blue solution is about 0.4M in Li2NiBr4 .
Molecular Structure Analysis
The molecular structure of Dilithium tetrabromonickelate(II) is represented by the linear formula Li2NiBr4 . The compound has a molecular weight of 392.19 .
Chemical Reactions Analysis
Dilithium tetrabromonickelate(II) is used as a catalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .
Physical And Chemical Properties Analysis
Dilithium tetrabromonickelate(II) is a liquid that is soluble in THF . It has a boiling point of 67°C and a density of 1.065 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Katalysator für magnetische Resonanzkontrastmittel
Dilithium-Tetrabromonickelat(II) kann als Katalysator für die regioselektive Herstellung von magnetischen Resonanzkontrastmitteln verwendet werden . Diese Kontrastmittel werden verwendet, um die Sichtbarkeit innerer Körperstrukturen in der Magnetresonanztomographie (MRT) zu verbessern.
Regioselektive Synthese von (-)-Gallocatechin
Diese Verbindung wird auch als Reagenz für die regioselektive Synthese von (-)-Gallocatechin verwendet . Gallocatechin ist eine Art von Catechin, einem natürlichen Phenol und Antioxidans. Es kommt in einer Vielzahl von Lebensmitteln vor und hat potenzielle gesundheitliche Vorteile.
Synthese von ATP-Mimics
Dilithium-Tetrabromonickelat(II) wird bei der Synthese von ATP-Mimics verwendet . ATP, oder Adenosintriphosphat, ist die wichtigste Energiequelle für die meisten zellulären Prozesse. Die Herstellung von ATP-Mimics kann hilfreich sein, um biologische Prozesse zu untersuchen und neue Medikamente zu entwickeln.
Reaktion mit ungesättigten Epoxiden
Diese Verbindung reagiert mit ungesättigten Epoxiden . Diese Reaktion kann in verschiedenen chemischen Syntheseprozessen verwendet werden.
Herstellung von anorganischen Salzen
Dilithium-Tetrabromonickelat(II) wird bei der Herstellung von anorganischen Salzen verwendet . Diese Salze haben eine große Bandbreite an Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Materialwissenschaften und Umweltwissenschaften.
Forschungsanwendung in Laboren
Diese Verbindung wird häufig in Forschungslaboren verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Wirkmechanismus
Target of Action
The primary target of Dilithium Tetrabromonickelate(II) is the tetrabromonickelate anion . This anion contains a doubly-charged nickel atom (Ni 2+) surrounded by four bromide ions in a tetrahedral arrangement . The anion combines with cations to form a series of salts called tetrabromonickelates .
Pharmacokinetics
It is known that the compound forms a dark blue solution in tetrahydrofuran , suggesting it may have good solubility in certain organic solvents. This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
It is known to be used as acatalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .
Action Environment
The action of Dilithium Tetrabromonickelate(II) can be influenced by environmental factors such as the presence of certain solvents . For example, solvents that can dissolve tetrabromonickelate include acetone, acetonitrile, methyl ethyl ketone, and nitromethane . The compound’s color and state can also change depending on the temperature .
Safety and Hazards
Dilithium tetrabromonickelate(II) is highly flammable and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also classified as a potential carcinogen . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
dilithium;tetrabromonickel(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDNPHXGKKFIA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Li2Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453236 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13826-95-4 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-Lithium tetrabromonickelate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Lithium Tetrabromonickelate(II) in the hydrobromination of epoxides?
A1: Lithium Tetrabromonickelate(II) acts as a catalyst in the reaction. While the exact mechanism is not detailed in the provided abstract [], it's likely that the Nickel(II) center facilitates the opening of the epoxide ring and subsequent addition of the bromide ion. This catalytic activity allows for the efficient conversion of epoxides to bromohydrins under specific conditions.
Q2: Are there any insights into the selectivity of Lithium Tetrabromonickelate(II) in this specific reaction?
A2: The abstract doesn't elaborate on the selectivity of Lithium Tetrabromonickelate(II) in this reaction []. Further investigation into the full text of the paper would be necessary to determine if the catalyst exhibits regioselectivity (preference for bromide addition to a specific carbon of the epoxide ring) or stereoselectivity (preference for a specific stereoisomer formation).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



